molecular formula C11H15NO B2854732 6-cyclohexyl-1H-pyridin-2-one CAS No. 1159814-04-6

6-cyclohexyl-1H-pyridin-2-one

Cat. No.: B2854732
CAS No.: 1159814-04-6
M. Wt: 177.247
InChI Key: VYYJWWIKZZHYLF-UHFFFAOYSA-N
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Description

6-Cyclohexyl-1H-pyridin-2-one is a versatile chemical building block and privileged scaffold in medicinal chemistry, particularly valued in early-stage drug discovery for its structural similarity to several biologically active classes of compounds. The pyridin-2-one core is a well-established pharmacophore found in compounds with a wide range of research applications, including the development of targeted anticancer agents and modulators of neurological targets . Researchers utilize this scaffold to explore the inhibition of mutant isocitrate dehydrogenase 1 (mIDH1), an important oncogenic target in cancers like acute myeloid leukemia and glioma . Furthermore, derivatives of this core structure have been investigated as positive allosteric modulators of targets such as the M1 muscarinic acetylcholine receptor, which is relevant for neurological conditions including Alzheimer's disease and schizophrenia . The cyclohexyl substituent at the 6-position is a common feature designed to influence the compound's lipophilicity and overall pharmacokinetic profile. As a reference compound, this compound provides researchers with a foundational structure for synthetic expansion, structure-activity relationship (SAR) studies, and library development aimed at generating novel bioactive molecules . This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic or therapeutic use. Researchers should consult the current scientific literature for the most recent findings on applications of this chemical scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-cyclohexyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-11-8-4-7-10(12-11)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYJWWIKZZHYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis of Phosphate Ester Prodrugs:

A common method for preparing phosphonooxymethyl (POM) ethers of N-heterocycles involves a multi-step synthesis.

Step 1: Preparation of the Chloromethyl Phosphate (B84403) Reagent: A key intermediate, such as di-tert-butyl(chloromethyl)phosphate, can be synthesized. nih.gov

Step 2: N-Alkylation: The 6-cyclohexyl-1H-pyridin-2-one can be deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an aprotic solvent like dimethylformamide (DMF) or acetonitrile. The resulting pyridinone anion is then reacted with the chloromethyl phosphate reagent via nucleophilic substitution to form the protected phosphate ester prodrug.

Step 3: Deprotection: The protecting groups on the phosphate moiety (e.g., tert-butyl groups) are removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the final water-soluble phosphate prodrug. nih.gov

Synthesis of Amino Acid Ester Prodrugs:

Esterification with amino acids typically requires protection of the amino and/or carboxylic acid groups of the amino acid to prevent side reactions.

Step 1: Protection of the Amino Acid: The amino group of the amino acid is commonly protected with a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group.

Step 2: Activation of the Carboxylic Acid: The carboxylic acid of the protected amino acid is activated to facilitate esterification. This can be achieved using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

Step 3: Esterification: The activated amino acid is reacted with the hydroxyl group of the 2-hydroxypyridine (B17775) tautomer of 6-cyclohexyl-1H-pyridin-2-one. Alternatively, O-acylation can be achieved under basic conditions.

Step 4: Deprotection: The protecting group on the amino acid is removed to give the final amino acid ester prodrug. For example, a Boc group is removed with an acid like TFA, while a Cbz group is removed by hydrogenolysis.

Synthesis of Solubilizing Ester Prodrugs:

The synthesis of simple alkyl or PEG-esters can be achieved through several standard esterification protocols.

Acylation with an Acid Chloride or Anhydride (B1165640): 6-cyclohexyl-1H-pyridin-2-one can be reacted with an acid chloride or anhydride corresponding to the desired promoiety (e.g., methoxyacetyl chloride) in the presence of a base like triethylamine (B128534) or pyridine (B92270). This reaction typically proceeds at the oxygen of the 2-hydroxypyridine (B17775) tautomer.

Coupling with a Carboxylic Acid: Similar to the amino acid ester synthesis, a carboxylic acid containing the solubilizing group can be coupled with this compound using coupling agents like DCC or EDC/DMAP.

Table 2: General Synthetic Protocols for Prodrugs of this compound

Prodrug TypeReagents and ConditionsLinkage Formed
Phosphate (B84403) Ester1. NaH, DMF; 2. Cl-CH2-O-P(O)(OR)2; 3. Acidic deprotectionN-CH2-O-P(O)(OH)2 or O-CH2-O-P(O)(OH)2
Amino Acid Ester1. Boc-Amino Acid, DCC, DMAP; 2. TFAO-CO-CH(R)-NH2
Solubilizing EsterAcid Chloride, Pyridine or Carboxylic Acid, EDC, DMAPO-CO-R (where R is a solubilizing group)

Conformational and Tautomeric Equilibrium Studies of 6 Cyclohexyl 1h Pyridin 2 One

Pyridinone-Hydroxypyridine Tautomerism

The tautomerization involves the migration of a proton between the nitrogen and oxygen atoms of the heterocyclic ring. The pyridinone form, possessing a carbonyl group (C=O), and the hydroxypyridine form, characterized by a hydroxyl group (-OH), coexist in a temperature- and solvent-dependent equilibrium.

The position of the tautomeric equilibrium is highly sensitive to the physical state of the compound. In the gas phase, the 2-hydroxypyridine (B17775) form is generally more stable. mdpi.com Theoretical calculations suggest the energy difference is approximately 3 kJ/mol in favor of the enol (hydroxypyridine) form. mdpi.com However, this preference is reversed in condensed phases. In the solid state, the 2-pyridone tautomer is overwhelmingly favored due to the formation of stable, hydrogen-bonded dimers. mdpi.comwikipedia.org In solution, the equilibrium is a delicate balance dependent on the solvent. For instance, in a non-polar solvent like cyclohexane (B81311), the two tautomers can coexist in comparable amounts. mdpi.com In aqueous solutions, the equilibrium strongly shifts towards the 2-pyridone form, with a reported equilibrium constant (KT = [pyridinone]/[hydroxypyridine]) of around 900, corresponding to an energy difference of about 12 kJ/mol in favor of the pyridone tautomer. mdpi.com

Table 1: Equilibrium Constants (KT) and Energy Differences (ΔG) for 2-Pyridone/2-Hydroxypyridine Tautomerism in Different Phases

Phase Predominant Tautomer Approx. KT ([Pyridinone]/[Hydroxypyridine]) Approx. ΔG (kJ/mol)
Gas Phase 2-Hydroxypyridine < 1 ~ -3 mdpi.com
Solid State 2-Pyridone >> 1 Highly Negative mdpi.comwikipedia.org
Cyclohexane Both coexist ~1.7 wuxibiology.com ~ -1.3
Water 2-Pyridone ~900 mdpi.com ~ -16.8

Solvent polarity plays a critical role in determining which tautomer is more stable in solution. wuxibiology.compsu.edu The 2-pyridone tautomer is significantly more polar than the 2-hydroxypyridine tautomer. wuxibiology.com This difference in polarity means that polar solvents will preferentially solvate and stabilize the 2-pyridone form, shifting the equilibrium in its favor. psu.edu Conversely, in non-polar solvents, the less polar 2-hydroxypyridine form is relatively more stable. psu.edu

The shift in equilibrium can be quantified by the equilibrium constant (KT) in various solvents. For the parent system, the KT value increases dramatically with solvent polarity. This is because the greater dipole moment of the pyridone form leads to stronger dipole-dipole interactions with polar solvent molecules. wuxibiology.com

Table 2: Influence of Solvent on the Tautomeric Equilibrium Constant (KT) of 2-Pyridone/2-Hydroxypyridine at 25°C

Solvent Dielectric Constant (ε) KT ([Pyridinone]/[Hydroxypyridine])
Cyclohexane 2.02 1.7 wuxibiology.com
Chloroform 4.81 6.0 wuxibiology.com
Acetonitrile 37.5 >100
Water 80.1 ~900 mdpi.com

While intermolecular hydrogen bonding is dominant in the stabilization of the pyridone dimer in non-polar solvents and the solid state, intramolecular hydrogen bonding can play a role in stabilizing the hydroxypyridine tautomer. wikipedia.orgbeilstein-journals.org In the 2-hydroxypyridine form of 6-cyclohexyl-1H-pyridin-2-one, an intramolecular hydrogen bond can form between the hydrogen of the hydroxyl group and the lone pair of electrons on the ring's nitrogen atom. beilstein-journals.org This interaction creates a stable six-membered ring-like structure. rsc.org The strength and influence of this bond are balanced against the energetic favorability of forming intermolecular hydrogen-bonded dimers via the pyridone tautomer, especially at higher concentrations and in non-polar media. wikipedia.org In polar, protic solvents, the solvent molecules themselves compete as hydrogen bond donors and acceptors, which can disrupt both intra- and intermolecular hydrogen bonds, further complicating the equilibrium. psu.edu

Influence of Solvent Polarity on Tautomeric Preferences

Spectroscopic Signatures of Tautomeric Forms

The distinct structural features of the pyridinone and hydroxypyridine tautomers give rise to unique spectroscopic signatures, which are instrumental in their identification and quantification.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups that differentiate the two tautomers. wikipedia.org The 2-pyridone form exhibits a strong absorption band corresponding to the carbonyl (C=O) group stretch, typically found in the region of 1650-1690 cm⁻¹. scifiniti.com The presence of this band is a clear indicator of the pyridone tautomer.

Conversely, the 2-hydroxypyridine tautomer is characterized by the absence of the C=O stretching band and the appearance of a broad absorption band for the hydroxyl (O-H) group stretch, usually in the range of 3200-3600 cm⁻¹. rsc.org The broadness of this peak is often indicative of hydrogen bonding. Furthermore, C=N stretching vibrations around 1550-1600 cm⁻¹ can also be observed for the hydroxypyridine form.

Table 3: Characteristic IR Frequencies for Tautomer Identification

Tautomer Functional Group Characteristic Absorption Range (cm⁻¹)
This compound Carbonyl (C=O) 1650 - 1690
N-H Stretch 3000 - 3300
6-cyclohexyl-2-hydroxypyridine Hydroxyl (O-H) 3200 - 3600 (broad)
C=N Stretch 1550 - 1600

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for quantifying the ratio of tautomers in a solution. researchgate.net Because the interconversion between the pyridinone and hydroxypyridine forms is typically slow on the NMR timescale, separate and distinct signals for each tautomer can be observed in both ¹H and ¹³C NMR spectra. thermofisher.com

In ¹H NMR, the proton attached to the nitrogen in the pyridone form (N-H) has a different chemical shift from the proton on the oxygen in the hydroxypyridine form (O-H). The N-H proton of the pyridone is often broad and appears downfield. The protons on the pyridine (B92270) ring also show distinct chemical shifts depending on the tautomeric form, reflecting the different electronic distribution in the aromatic versus non-aromatic ring. libretexts.orgmsu.edu

By integrating the areas of well-resolved peaks corresponding to each tautomer, the relative concentration of each form can be accurately determined. thermofisher.com For example, the ratio of the integrals of the signals for the protons on the cyclohexyl group in the two different electronic environments can provide the tautomeric ratio.

Table 4: Expected ¹H NMR Chemical Shifts for Tautomer Identification

Proton Environment Tautomer Expected Chemical Shift (ppm)
Proton on Heteroatom Pyridinone (N-H) 10 - 13 (often broad)
Hydroxypyridine (O-H) 9 - 12 (can exchange)
Ring Protons Pyridinone Different shifts due to non-aromatic character
Hydroxypyridine Aromatic region (6.5 - 8.5 ppm)

In-depth Analysis of this compound Postponed Due to Lack of Specific Research Data

A comprehensive review of available scientific literature reveals a significant gap in experimental and computational research specifically focused on the chemical compound This compound . Despite extensive searches for data pertaining to its conformational and tautomeric equilibrium, including UV-Visible spectroscopy and detailed computational modeling, no specific studies for this particular molecule were identified.

The planned article, intended to provide a thorough examination of "Conformational and Tautomeric Equilibrium Studies of this compound," cannot be generated at this time due to the absence of the necessary foundational research findings. The outlined sections, which were to include:

Computational Modeling of Tautomeric Interconversions

Dipole Moment Calculations and Solvent Interaction Effects

all require specific data points that are not present in the public domain for this compound.

While general principles of tautomerism in pyridin-2-one systems are well-documented, with the parent compound 2-pyridone being a classic example of lactam-lactim tautomerism, the influence of the cyclohexyl substituent at the 6-position on these properties has not been specifically investigated or reported in the searched literature. wikipedia.org Such a substituent would be expected to influence the electronic and steric properties of the pyridinone ring, potentially affecting the position of the tautomeric equilibrium, the energies of the different conformers, and the characteristics of its electronic transitions.

To populate the intended data tables and provide a scientifically accurate analysis as per the requested outline, the following types of research would be necessary:

UV-Visible Spectroscopic Studies: Experimental analysis of this compound in various solvents to observe the absorption maxima, which would provide insight into the electronic transitions of the predominant tautomeric form in different environments.

Computational Chemistry Studies (DFT): Detailed theoretical calculations are essential to model the tautomeric interconversion. These studies would yield crucial data on:

The optimized equilibrium geometries of the different tautomers (the 1H-pyridin-2-one and the 2-hydroxypyridine forms).

The relative energetics (Gibbs free energy) of these tautomers to predict their populations at equilibrium.

Calculated bond lengths within the pyridine ring for each tautomer to analyze changes in bond alternation and aromaticity.

Calculated dipole moments for each tautomer to understand their interaction with polar solvents.

The absence of such dedicated research on This compound prevents a detailed and focused discussion as outlined. While data exists for related compounds, the strict focus of the requested article on this specific molecule cannot be fulfilled without speculation or the introduction of data from outside the defined scope.

Therefore, until specific experimental or computational studies on this compound are published, the generation of a detailed and authoritative article as per the provided structure is not feasible.

Advanced Spectroscopic and Crystallographic Structural Analysis of 6 Cyclohexyl 1h Pyridin 2 One and Its Analogs

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional NMR provides the initial and most fundamental data for structural assignment. ¹H NMR identifies the number and environment of hydrogen atoms, while ¹³C NMR provides analogous information for the carbon skeleton.

For 6-cyclohexyl-1H-pyridin-2-one, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridinone ring, the cyclohexyl ring, and the labile amide proton. The pyridinone protons typically appear in the aromatic region, shifted due to the ring's electronic properties. The cyclohexyl protons would produce a complex set of overlapping signals in the aliphatic region.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom. The carbonyl carbon (C=O) of the pyridinone ring is expected to be the most downfield signal. The carbons of the pyridinone ring would appear in the aromatic region, while the cyclohexyl carbons would be found in the aliphatic region.

Table 5.1.1: Expected ¹H NMR Spectral Data for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
N-H 11.0 - 13.0 Broad Singlet N/A
H-4 7.3 - 7.6 Triplet ~7-8
H-5 6.5 - 6.8 Doublet ~8-9
H-3 6.1 - 6.4 Doublet ~7-8
CH (cyclohexyl, C1') 2.5 - 2.8 Multiplet N/A

Table 5.1.2: Expected ¹³C NMR Spectral Data for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-2 (C=O) 160 - 165
C-6 150 - 155
C-4 138 - 142
C-5 118 - 122
C-3 105 - 110
C-1' (cyclohexyl) 40 - 45

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the pyridinone ring (H-3 with H-4, and H-4 with H-5), confirming their sequence. It would also show complex correlations among the interconnected protons of the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals. For instance, the pyridinone proton signals would correlate with their corresponding ring carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is vital for connecting different parts of the molecule. Key expected correlations for this compound would include the H-5 proton showing a correlation to the C-6 carbon, and the cyclohexyl C1' proton showing correlations to both C-5 and C-6 of the pyridinone ring, thus confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformation. In this molecule, NOESY could reveal the spatial proximity between the C1' proton of the cyclohexyl ring and the H-5 proton of the pyridinone ring, providing insight into the preferred rotational conformation around the C6-C1' bond.

The identification of labile protons (those attached to heteroatoms like O or N) is readily achieved by deuterium (B1214612) exchange. Upon addition of a small amount of deuterium oxide (D₂O) to the NMR sample, the labile N-H proton of the pyridinone ring would exchange with deuterium. This exchange results in the disappearance of the N-H proton signal from the ¹H NMR spectrum, as deuterium is not observed in ¹H NMR. This simple experiment unequivocally confirms the assignment of the broad, downfield signal to the N-H proton.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

For this compound, the FT-IR and Raman spectra would provide complementary information. The most prominent feature in the IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group. The N-H stretching vibration would also be visible. The C-H stretching vibrations for the aromatic-like pyridinone ring and the aliphatic cyclohexyl group would appear in their characteristic regions.

Table 5.2.1: Expected Vibrational Spectroscopy Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity (IR)
N-H Stretch Amide 3100 - 3300 Medium, Broad
C-H Stretch (sp²) Pyridinone Ring 3000 - 3100 Medium
C-H Stretch (sp³) Cyclohexyl Ring 2850 - 2960 Strong
C=O Stretch Amide (Pyridinone) 1640 - 1680 Strong
C=C/C=N Stretch Pyridinone Ring 1450 - 1600 Medium-Strong

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (molecular formula C₁₂H₁₇NO), high-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight (calculated: 191.1310). The primary result from a standard mass spectrum would be the molecular ion peak [M]⁺ or, more commonly in techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 192.1383.

The fragmentation pattern provides a fingerprint of the molecule's structure. Expected fragmentation pathways for this compound would likely involve the cleavage of the bond between the pyridinone and cyclohexyl rings. This could result in characteristic fragment ions corresponding to the cyclohexyl cation [C₆H₁₁]⁺ (m/z 83) and the 6-amino-pyridin-2-one cation [C₅H₆NO]⁺ (m/z 108), or related structures.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a single crystal of sufficient quality can be grown, this technique provides definitive information on bond lengths, bond angles, and intermolecular interactions.

For this compound, a crystal structure would reveal:

The planarity of the pyridinone ring.

The exact bond lengths of the C=O, C-N, C=C, and C-C bonds, confirming the degree of aromaticity and the amide character.

The conformation of the cyclohexyl ring (typically a chair conformation).

The precise dihedral angle between the pyridinone ring and the cyclohexyl substituent.

Crucially, the intermolecular interactions in the solid state. Due to the presence of the N-H (donor) and C=O (acceptor) groups, it is highly expected that the molecules would form hydrogen-bonded dimers or chains in the crystal lattice, a common structural motif for 2-pyridones.

This definitive solid-state structure serves as the ultimate validation for the structural hypotheses derived from spectroscopic methods.

Molecular Conformation and Crystal Packing Analysis

Single-crystal X-ray diffraction analysis of compounds analogous to this compound reveals consistent and predictable structural motifs. core.ac.ukiucr.org

The molecular conformation is characterized by two principal features: the conformation of the cyclohexyl ring and the planarity of the pyridinone system. In related structures, the six-membered cyclohexyl ring invariably adopts a thermodynamically stable chair conformation. iucr.orgresearchgate.netiucr.org The pyridinone ring system, akin to other coumarin (B35378) and isothiazolinone derivatives, is expected to be virtually planar. core.ac.ukiucr.org

Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π)

The supramolecular architecture of this compound and its analogs in the crystal lattice is orchestrated by a hierarchy of intermolecular interactions.

Hydrogen Bonding: The most significant intermolecular force is the hydrogen bond formed between the pyridinone ring's N-H group (donor) and the carbonyl oxygen (C=O) of an adjacent molecule (acceptor). Molecules of 2-pyridone and its derivatives typically form highly stable, centrosymmetric dimers through pairs of N-H···O hydrogen bonds. researchgate.net This interaction is characterized by the robust R²₂(8) graph-set motif, which is a common feature in the crystal packing of such compounds. researchgate.net

Other Weak Interactions: The crystal packing is further consolidated by a network of other weak interactions, including C-H···O and π-π stacking interactions. iucr.orgnih.gov C-H···O bonds can form between the hydrogens of the cyclohexyl ring and the carbonyl oxygen. nih.gov In some orientations, offset π-π stacking may occur between the pyridinone rings of adjacent dimers, contributing to the cohesion of the three-dimensional structure. nih.govgrafiati.com

Table 1: Key Intermolecular Interactions in Pyridin-2-one Analogs
Interaction TypeDonorAcceptorTypical Motif/GeometrySignificance
N-H···O Hydrogen BondPyridinone N-HCarbonyl Oxygen (C=O)Forms centrosymmetric R²₂(8) dimers. researchgate.netPrimary driving force for crystal packing. researchgate.net
C-H···π InteractionCyclohexyl C-HPyridinone π-systemEdge-to-face orientation. ucl.ac.ukStabilizes the packing of dimers. scielo.org.mx
C-H···O InteractionCyclohexyl or Pyridinone C-HCarbonyl Oxygen (C=O)Contributes to the 3D network. iucr.orgnih.govSecondary stabilization. iucr.org
π-π StackingPyridinone π-systemPyridinone π-systemParallel offset arrangement. nih.govContributes to lattice cohesion. grafiati.com

Integration of Spectroscopic Data for Complex Structure Elucidation

The unambiguous structural elucidation of a molecule like this compound, especially when a single crystal is unavailable, requires the integrated analysis of various spectroscopic data. mdpi.comethernet.edu.et This approach pieces together complementary information from mass spectrometry, infrared spectroscopy, and, most critically, a suite of nuclear magnetic resonance (NMR) experiments. researchgate.net

Mass Spectrometry (MS): The initial analysis by high-resolution mass spectrometry (HRMS) provides the accurate molecular mass, allowing for the determination of the compound's molecular formula (C₁₁H₁₅NO).

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify key functional groups. google.comnih.gov The spectrum for this compound would be expected to show characteristic absorption bands: a strong, sharp peak for the carbonyl (C=O) stretch (typically ~1650-1690 cm⁻¹) and a broad band for the N-H stretch (typically ~3100-3400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the definitive map of the carbon-hydrogen framework. emerypharma.com

¹H NMR Spectroscopy: The proton NMR spectrum gives information on the number of different proton environments, their electronic surroundings, and their neighboring protons through spin-spin coupling. emerypharma.com For this compound, the spectrum would display distinct regions for the aromatic pyridinone protons and the aliphatic cyclohexyl protons.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
N-H~10.0 - 12.0br s1HBroad signal, chemical shift is concentration-dependent.
H-4~7.2 - 7.4t1HAromatic region, coupled to H-3 and H-5. mdpi.com
H-3~6.5 - 6.7d1HAromatic region, coupled to H-4. mdpi.com
H-5~6.1 - 6.3d1HAromatic region, coupled to H-4.
Cyclohexyl CH (α to pyridinone)~2.6 - 2.8m1HDeshielded due to proximity to the N-heterocycle. beilstein-journals.org
Cyclohexyl CH₂~1.1 - 2.0m10HOverlapping multiplets for the remaining 5 pairs of protons. chemicalbook.com

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. slideshare.net The carbonyl carbon is typically the most deshielded, appearing far downfield.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C-2 (C=O)~163 - 165Carbonyl carbon. mdpi.com
C-6~152 - 155Carbon attached to the cyclohexyl group.
C-4~138 - 140Aromatic CH.
C-5~118 - 120Aromatic CH.
C-3~104 - 106Aromatic CH. mdpi.com
Cyclohexyl C-1' (α to pyridinone)~38 - 42Aliphatic carbon attached to the ring. beilstein-journals.org
Cyclohexyl C-2', C-3', C-4'~25 - 34Remaining aliphatic carbons. beilstein-journals.org

2D NMR Spectroscopy: Two-dimensional NMR experiments are essential to connect the signals observed in 1D spectra and build the molecular structure. emerypharma.comacs.org

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It would show correlations between H-3/H-4 and H-4/H-5 in the pyridinone ring, and throughout the cyclohexyl spin system, confirming their internal connectivity. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons by linking the data from Tables 2 and 3. mdpi.com

By integrating the data from MS, IR, ¹H NMR, ¹³C NMR, and 2D NMR, a complete and unambiguous structural assignment of this compound can be achieved. mdpi.comresearchgate.net

Computational Chemistry and Molecular Modeling of 6 Cyclohexyl 1h Pyridin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and chemical behavior of molecules.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required for electronic excitation.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include:

Ionization Potential (IP): The energy required to remove an electron (IP ≈ -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (EA ≈ -ELUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons (χ = (IP + EA) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (IP - EA) / 2). Hard molecules have a large energy gap, while soft molecules have a small one.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts electrons from the environment (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).

Please note: The following table contains hypothetical but representative data for 6-cyclohexyl-1H-pyridin-2-one, as specific published values were not found in the searched literature. The values are typical for similar organic molecules studied with DFT at the B3LYP/6-311G(d,p) level.

Table 1: Calculated FMO Energies and Global Reactivity Descriptors

ParameterSymbolValue (eV)
HOMO EnergyEHOMO-6.25
LUMO EnergyELUMO-1.10
Energy GapΔE5.15
Ionization PotentialIP6.25
Electron AffinityEA1.10
Electronegativityχ3.675
Chemical Hardnessη2.575
Chemical SoftnessS0.194
Electrophilicity Indexω2.62

A relatively large HOMO-LUMO gap would indicate that this compound is a kinetically stable molecule with moderate reactivity.

Mulliken population analysis is a method to calculate partial atomic charges, providing a picture of the charge distribution within the molecule. This analysis helps identify which atoms are electron-rich (negative charge) or electron-poor (positive charge). Such information is vital for understanding a molecule's reactivity and intermolecular interactions.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) correspond to electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and are sites for nucleophilic attack. Green areas represent neutral potential. For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen atom, indicating its role as a primary site for electrophilic attack or hydrogen bonding. The hydrogen atom attached to the nitrogen would exhibit a positive potential, making it a potential hydrogen bond donor site.

Please note: The following table contains hypothetical but representative Mulliken charge data for selected atoms of this compound. Specific published values were not found in the searched literature.

Table 2: Hypothetical Mulliken Atomic Charges

AtomCharge (a.u.)
O (carbonyl)-0.55
N1-0.40
H (on N1)+0.35
C2 (carbonyl)+0.60
C6+0.20

This charge distribution suggests that the carbonyl oxygen and the ring nitrogen are the most electronegative centers, while the carbonyl carbon is the most electropositive center.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex molecular wavefunction into a set of localized orbitals corresponding to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. This method provides a quantitative description of bonding and intramolecular interactions. A key feature of NBO analysis is the study of delocalization effects, which are quantified using second-order perturbation theory. The stabilization energy, E(2), associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO indicates the strength of the delocalization or hyperconjugative interaction.

For this compound, significant interactions would be expected between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals (σ* or π) of adjacent bonds within the pyridinone ring. These interactions contribute to the stabilization of the molecule and provide insight into its electronic structure and resonance. For instance, a strong interaction between a lone pair on the oxygen atom (LP(O)) and the π antibonding orbital of the C=C bond in the ring would indicate significant electron delocalization and resonance stabilization.

Please note: The following table presents hypothetical but representative NBO analysis data showing potential donor-acceptor interactions and their stabilization energies for this compound. Specific published data was not found.

Table 3: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis (Hypothetical Data)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) N1π* (C2-C3)25.5
LP (1) N1π* (C5-C6)18.2
LP (2) Oπ* (N1-C2)28.9
π (C3-C4)π* (C5-C6)20.1
π (C5-C6)π* (C3-C4)15.7

These high stabilization energies would underscore the importance of electron delocalization within the pyridinone ring system.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By simulating the motions of atoms and molecules over time, MD provides insights into conformational changes, molecular flexibility, and thermodynamic properties.

For this compound, a key area of interest is the conformational flexibility of the cyclohexyl ring and its orientation relative to the pyridinone ring. The cyclohexyl ring typically exists in a stable chair conformation, but ring inversion through a transient twist-boat conformation can occur. MD simulations can be used to explore the potential energy surface, identify low-energy conformers, and calculate the energy barriers between them. The simulation would reveal the preferred rotational state (axial vs. equatorial) of the pyridinone substituent on the cyclohexyl ring and the dynamics of their interconversion.

Intermolecular Interaction Analysis

Understanding how molecules interact with each other is crucial for predicting the properties of materials in the condensed phase, such as crystal packing and solubility.

In the solid state, molecules of this compound would be expected to form specific supramolecular structures stabilized by various non-covalent interactions. The pyridinone moiety is capable of forming strong N-H···O=C hydrogen bonds, which often lead to the formation of centrosymmetric dimers. These dimers are a common and highly stable supramolecular motif in related crystal structures.

Beyond this primary interaction, weaker C-H···O and C-H···π interactions involving the cyclohexyl and pyridinone rings can further stabilize the crystal packing, leading to the formation of more complex 2D or 3D networks. Computational methods can be used to identify these energetically significant molecular dimers and motifs and to calculate their interaction energies. This analysis helps to rationalize the observed crystal structure and understand the forces governing its formation.

Please note: The following table shows hypothetical interaction energies for plausible dimers of this compound. Specific published data was not found.

Table 4: Calculated Interaction Energies for Supramolecular Motifs (Hypothetical Data)

Dimer MotifDominant Interaction Type(s)Interaction Energy (Etot, kcal/mol)
IN-H···O (head-to-tail)-12.5
IIC-H···π-3.8
IIIC-H···O-2.5

Quantification of Non-Covalent Interactions (QTAIM Approach)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a robust framework for analyzing the topology of the electron density (ρ) to characterize and quantify inter- and intramolecular interactions. mdpi.comacs.org This method identifies critical points in the electron density field, notably bond critical points (BCPs), which signify the presence of an interaction pathway between two atoms. researchgate.net The properties at these BCPs, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), offer deep insights into the nature and strength of chemical bonds, including weak non-covalent interactions. scielo.org.mxmdpi.com

The total energy density, H(r), which is the sum of the kinetic energy density G(r) and potential energy density V(r), is particularly revealing. A negative H(r) value indicates a degree of covalent character in the interaction, even for hydrogen bonds, suggesting significant stabilization. mdpi.com In the analysis of pyridine-based hydrazone derivatives, QTAIM has been effectively used to identify and characterize the intra- and intermolecular hydrogen bonds that stabilize the crystal lattice. mdpi.com These studies underscore the power of QTAIM to deconstruct the complex network of non-covalent forces, such as hydrogen bonding and π-π stacking, that dictate the supramolecular assembly of heterocyclic compounds. mdpi.commdpi.com

Below is a representative data table, modeled after findings for molecules with similar functional groups, illustrating the typical parameters obtained from a QTAIM analysis of non-covalent interactions. mdpi.com

Interaction Typeρ(r) (a.u.)∇²ρ(r) (a.u.)H(r) (a.u.)Nature of Interaction
N-H···O0.0250.089-0.0021Strong H-bond, partial covalent character
C-H···O0.0110.045-0.0005Moderate H-bond
C-H···π0.0080.0290.0002Weak van der Waals
H···H0.0050.0210.0004van der Waals / Steric contact

This table is illustrative, based on typical values from QTAIM analyses of organic molecules with similar functional groups, and does not represent experimental data for this compound.

Structure-Based and Ligand-Based Computational Approaches in Derivative Design

Computational methods are indispensable tools in modern drug discovery for designing and optimizing lead compounds. For a scaffold like this compound, both structure-based and ligand-based approaches are highly relevant for designing derivatives with improved biological activity. vulcanchem.comresearchgate.net

Structure-Based Design relies on the three-dimensional structure of a biological target, such as an enzyme or receptor, typically determined by X-ray crystallography or cryo-electron microscopy. acs.org Molecular docking simulations are then used to predict how a ligand, such as a derivative of this compound, binds within the target's active site. mdpi.comacs.org This approach allows for the rational design of modifications to the parent scaffold to enhance binding affinity and selectivity.

For example, in studies on pyridone-based inhibitors, docking has revealed the importance of the pyridone ring in forming key hydrogen bonds with hinge region residues of protein kinases or with catalytically important amino acids in proteases. vulcanchem.commdpi.com The cyclohexyl group is often explored for its ability to fit into hydrophobic pockets, and its conformational flexibility can be key to achieving optimal van der Waals contacts. A structure-based optimization campaign on pyridone α-ketoamide inhibitors for the SARS-CoV-2 main protease demonstrated how modifying substituents on the pyridone core and other parts of the molecule could significantly improve potency. acs.org In one instance, replacing a flexible group with a conformationally fixed cyclohexyl group led to a loss of activity, highlighting the sensitive structure-activity relationships (SAR) that can be uncovered through this approach. acs.org

Ligand-Based Design is employed when the 3D structure of the target is unknown, but a set of molecules with known biological activities is available. biointerfaceresearch.comjiangshen.org These methods extract common chemical features, known as a pharmacophore, that are essential for bioactivity. A pharmacophore model for derivatives of this compound would likely include features such as a hydrogen bond donor (the N-H group), a hydrogen bond acceptor (the carbonyl oxygen), and a hydrophobic feature (the cyclohexyl ring). biointerfaceresearch.commdpi.com

This model can then be used as a 3D query to screen large virtual libraries for new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. biointerfaceresearch.com Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate physicochemical properties of a series of derivatives with their biological activity, guiding the synthesis of more potent analogs. Research on imidazo[4,5-c]pyridin-2-one derivatives, which share a core structural similarity, has used molecular dynamics simulations to understand the binding patterns of active compounds, confirming that aminopyridine groups form stable hydrogen bonds while other substituents engage in hydrophobic interactions, a role the cyclohexyl group could fulfill. nih.gov

The following table presents an illustrative example of a structure-activity relationship (SAR) study for a series of generic pyridone derivatives, showing how modifications can impact inhibitory activity.

CompoundR1 (at N1)R2 (at C6)IC₅₀ (nM)
A-H-Cyclohexyl400
B-CH₃-Cyclohexyl350
C-Benzyl-Cyclohexyl80
D-H-Phenyl550
E-H-Isopropyl890

This table is a hypothetical representation of SAR data for illustrative purposes, modeled on findings from studies of related heterocyclic inhibitors. acs.org

Derivatization Strategies and Synthetic Transformations of 6 Cyclohexyl 1h Pyridin 2 One

Functionalization of the Pyridinone Ring System

The pyridinone ring of 6-cyclohexyl-1H-pyridin-2-one is a dynamic chemical entity, offering multiple sites for synthetic alteration. The presence of a nitrogen heteroatom, a carbonyl group, and several carbon atoms allows for a diverse range of reactions, enabling fine-tuning of the molecule's electronic and steric properties.

N-Alkylation and other Nitrogen Substitutions

The nitrogen atom of the pyridinone ring is a primary site for functionalization, most commonly through alkylation. This modification is significant as it can influence the compound's solubility, lipophilicity, and biological interactions. frontiersin.org A general and efficient method for the N-alkylation of 2-pyridones involves their reaction with alkyl halides in a suitable solvent in the presence of tetraalkylammonium fluoride, which provides high yields and selectivity. google.com

Alternative basic conditions can also be employed. For instance, N-alkylation of related hydroxypyridinone systems has been successfully achieved using potassium carbonate as the base. nih.gov The choice of base and solvent system is critical to direct the reaction towards N-substitution over potential O-alkylation of the tautomeric hydroxypyridine form.

Beyond simple alkylation, more complex substituents can be introduced at the nitrogen position. Syntheses of N-substituted 3-hydroxy-4-pyridinones have been reported where the nitrogen atom is directly linked to groups like dialkylamino or acylamido-N, imparting increased hydrophilicity to the molecule. google.com These strategies highlight the potential to introduce diverse functionalities directly onto the pyridinone nitrogen.

Reaction Type Reagents & Conditions Product Type Key Features Reference
N-AlkylationAlkyl halide, Tetraalkylammonium fluoride, SolventN-Alkyl-2-pyridoneHigh yield and selectivity, easy workup. google.com
N-AlkylationAlkyl halide, K₂CO₃, SolventN-Alkyl-2-pyridoneCommon and effective for related systems. nih.gov
N-Amination/AmidationVaries (e.g., electrophilic nitrogen sources)N-Dialkylamino- or N-Acylamido-2-pyridoneIncreases hydrophilicity. google.com

Substitutions at Carbon Positions of the Pyridinone Ring

Functionalization of the carbon atoms within the pyridinone ring is more challenging due to the ring's electron-deficient nature, which deactivates it towards standard electrophilic aromatic substitution. uoanbar.edu.iq The electronegative nitrogen atom withdraws electron density, making reactions analogous to those on benzene (B151609) require harsh conditions. uoanbar.edu.iq Theoretical and experimental data for pyridine (B92270) suggest that electrophilic attack, when it does occur, is directed to the C-3 and C-5 positions. uoanbar.edu.iqyoutube.com

Despite these challenges, several methods have been developed for C-H functionalization:

Halogenation: Direct bromination of the related 1-cyclohexylpyridin-2-one at the C-3 and C-5 positions can be achieved using N-Bromosuccinimide (NBS).

Cyanation: The synthesis of 6-cyclohexyl-2-oxo-1,2-dihydropyridine-3-carbonitrile demonstrates that a cyano group can be introduced at the C-3 position, a valuable handle for further chemical transformations. researchgate.net

Acylation: Introduction of a benzoyl group at the C-5 position of a 1-cyclohexyl-2-pyridone scaffold has been reported, showcasing the feasibility of Friedel-Crafts-type reactions under specific conditions. nih.gov

Metal-Catalyzed C-H Activation: Modern synthetic methods offer powerful alternatives. Manganese(I)-catalyzed C(6)-H alkylation has been shown to be effective for 2-pyridone scaffolds, allowing for the introduction of alkyl groups at the carbon adjacent to the nitrogen. scispace.com While the title compound is already substituted at C-6, this methodology is paramount for the synthesis of analogues.

These reactions provide pathways to install a variety of functional groups on the pyridinone core, which can serve as points for further diversification or for modulating interactions with biological targets.

Position Reaction Type Example Reagents Product Reference
C3CyanationVaries (multistep synthesis)6-cyclohexyl-3-cyano-1H-pyridin-2-one researchgate.net
C3/C5BrominationNBS3-Bromo-6-cyclohexyl-1H-pyridin-2-one---
C5Acylation2-Hydroxybenzoyl chloride (multistep)6-cyclohexyl-5-(2-hydroxybenzoyl)-1H-pyridin-2-one nih.gov
C6AlkylationMaleimide, [Mn(I)] catalyst (on 2-pyridone)C6-alkylated pyridone scispace.com

Modifications of the Cyclohexyl Moiety

The cyclohexyl group is not merely a passive lipophilic anchor; it is a region of the molecule that can be targeted for synthetic modification to introduce new functionalities or to control the molecule's three-dimensional shape and stereochemical properties.

Introduction of Additional Functionalities onto the Cyclohexyl Ring

Direct C-H functionalization of saturated rings like cyclohexane (B81311) is a formidable challenge in organic synthesis, but several catalytic systems have proven effective. These methods can potentially be applied to the cyclohexyl group of this compound to introduce hydroxyl, carbonyl, or other groups.

Hydroxylation: Iron-based catalysts in the presence of oxidants like m-chloroperbenzoic acid can achieve the hydroxylation of cyclohexane with high product selectivity for the alcohol. researchgate.net Similarly, iridium complexes have been shown to activate alkane C-H bonds, leading to the formation of iridium-cyclohexyl species that can be further functionalized. rutgers.edu These approaches could yield hydroxylated derivatives of this compound, which may serve as synthetic intermediates or possess altered biological activity profiles.

Dehydrogenation and Subsequent Functionalization: A multi-step radical cascade process initiated by C-H functionalization can lead to the formation of a cyclohexene (B86901) intermediate from a cyclohexane. acs.org This unsaturated intermediate is more amenable to further functionalization. For example, hydrogenation of a cyclohex-1-en-1-yl precursor is a viable strategy to produce the saturated cyclohexyl ring, implying that modifications can be performed on the more reactive cyclohexene ring before reduction. plos.org

Stereoselective Transformations involving the Cyclohexyl Group

Controlling the stereochemistry of substituents on the cyclohexyl ring is crucial for developing molecules with specific biological activities, as stereoisomers can have vastly different pharmacological profiles.

Enantioselective Hydroxylation: Engineered enzymes, particularly variants of cytochrome P450, have emerged as powerful biocatalysts for performing highly enantioselective hydroxylations on challenging substrates. caltech.edu A variant of cytochrome P450 BM-3 has been reported to efficiently hydroxylate at the alpha position of certain carboxylic acids. caltech.edu Such biocatalytic methods could be adapted to produce chiral hydroxylated derivatives of this compound.

Stereoselective Synthesis: Rather than modifying the final compound, stereochemistry can be built in during the synthesis. A stereoselective and scalable route to a complex pharmaceutical agent containing a cis-4-substituted cyclohexyl ring attached to a pyridine has been developed, demonstrating that high diastereoselectivity is achievable for this type of scaffold. acs.org Methods like diastereoselective hydrogenation of corresponding pyridine or cyclohexene precursors can also be used to set the desired stereocenters on the cyclohexyl ring. mdpi.com

Transformation Methodology Key Feature Potential Outcome Reference
HydroxylationMetal-catalyzed C-H activation (Fe, Ir)Direct functionalization of the saturated ring.Hydroxy-cyclohexyl-pyridinone derivatives. researchgate.net, rutgers.edu
DehydrogenationRadical cascade processCreates a more reactive cyclohexene intermediate.Access to a wider range of derivatives. acs.org
Enantioselective HydroxylationBiocatalysis (Engineered Cytochrome P450)High enantiomeric excess (ee).Chiral hydroxy-cyclohexyl-pyridinone isomers. caltech.edu
Stereocontrolled SynthesisMulti-step synthesis with stereocontrolHigh diastereoselectivity.Specific cis or trans isomers. acs.org

Prodrug Design and Conjugation Chemistry (Mechanistic and Synthetic Focus)

The this compound scaffold can be incorporated into prodrugs or bioconjugates to improve pharmacokinetic properties or to achieve targeted delivery. Prodrug design involves chemically modifying the parent drug into an inactive form that, after administration, undergoes enzymatic or chemical conversion back to the active compound.

A prominent example from a closely related compound is Fosciclopirox, a prodrug of Ciclopirox (6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridinone). Fosciclopirox is a phosphoryloxymethyl (POM) ester-based prodrug. nih.gov Upon intravenous administration, the POM moiety, attached to the pyridinone nitrogen via an oxygen atom, is cleaved by endogenous phosphatases to release the active drug, Ciclopirox. nih.gov This strategy enhances the aqueous solubility and allows for parenteral administration.

Another sophisticated strategy involves the use of self-immolative linkers. Systems based on a pyridine core can be designed to undergo a "pyridinone-methide elimination" cascade. psu.edu This type of linker is triggered by a specific stimulus (e.g., an enzyme), leading to its fragmentation and the release of the active molecule in a controlled manner. psu.edu Such systems benefit from the increased aqueous solubility conferred by the pyridine moiety compared to benzene-based analogues. psu.edu

For bioconjugation, the pyridinone scaffold can be derivatized with functional groups suitable for attachment to macromolecules like proteins or polymers. nih.govmdpi.com This can be achieved by first introducing a terminal amine or carboxylate group onto the core structure, which can then be coupled using standard bioconjugation chemistries (e.g., EDC/NHS for carboxylates). nih.govmdpi.com Bioconjugation can enhance the stability and efficacy of protein-based therapies by improving their physicochemical and pharmacokinetic properties. mdpi.com

Strategy Mechanism Purpose Example Moiety Reference
Prodrug (Solubility)Enzymatic cleavage (e.g., by phosphatases)Enhance aqueous solubility for administration.Phosphoryloxymethyl (POM) nih.gov
Self-Immolative LinkerTriggered pyridinone-methide eliminationControlled release of the active drug at the target site.Pyridine-based dendritic linkers psu.edu
BioconjugationCovalent attachment to macromoleculesImprove stability, efficacy, and pharmacokinetics.Introduction of amine or carboxylate handles nih.gov, mdpi.com

Strategies for Enhancing Solubility and Bioavailability via Prodrugs

The limited aqueous solubility of certain pyridinone-based compounds can hinder their therapeutic development, impacting their bioavailability. A key strategy to overcome this limitation is the development of prodrugs, which are bioreversible derivatives of the active parent drug. These prodrugs are designed to have improved physicochemical properties, such as increased water solubility, and are converted back to the active drug molecule in vivo through enzymatic or chemical cleavage.

For a compound like this compound, which possesses both a hydrophobic cyclohexyl group and a polar pyridinone ring, its solubility can be a critical factor for oral absorption. The pyridinone core offers a strategic handle for chemical modification to create prodrugs with enhanced solubility and, consequently, improved bioavailability.

One of the most common and effective strategies is the introduction of highly soluble promoieties to the parent molecule. These moieties temporarily mask the physicochemical properties of the drug that are responsible for its poor solubility. Upon administration, these promoieties are cleaved by ubiquitous enzymes in the body, such as esterases or phosphatases, to release the active this compound.

Key strategies for designing prodrugs of this compound to enhance solubility and bioavailability include:

Introduction of Phosphate (B84403) Esters: The attachment of a phosphate group, often as a phosphonooxymethyl (POM) ether at the N-1 position or O-position of the pyridinone ring, can dramatically increase aqueous solubility. The highly ionizable nature of the phosphate group at physiological pH ensures significant improvement in water solubility. These phosphate ester prodrugs are typically cleaved by alkaline phosphatases, which are abundant in the liver and intestinal mucosa, to release the parent drug. A similar strategy has been considered for related compounds like 6-cyclohexyl-1-hydroxy-4-methylpyridin-2(1H)-one (Ciclopirox) to improve its poor water solubility. nih.gov

Amino Acid Conjugation: Linking amino acids to the pyridinone structure can enhance solubility and potentially take advantage of amino acid transporters in the intestine for improved absorption. The amino acid can be attached via an ester or amide linkage. The resulting amino acid-prodrugs are generally more water-soluble due to the zwitterionic nature of the amino acid moiety. These prodrugs are often substrates for peptidases and esterases, which facilitate the release of the active compound.

Esterification with Solubilizing Alcohols: The formation of esters with hydrophilic alcohols, such as those containing polyethylene (B3416737) glycol (PEG) chains or other hydroxyl-rich fragments, is another viable approach. These ester-based prodrugs can exhibit improved aqueous solubility and are designed to be hydrolyzed by carboxylesterases, which are prevalent in the liver, plasma, and intestine. solubilityofthings.com

Carbonate and Carbamate (B1207046) Linkages: Creating carbonate or carbamate prodrugs by derivatizing the N-1 or O-position of the pyridinone ring can also modify the solubility profile. These linkages can be engineered to have varying rates of hydrolysis, allowing for controlled release of the parent drug.

The selection of the appropriate promoiety depends on a balance of several factors, including the desired increase in solubility, the rate of in vivo cleavage, the stability of the prodrug in the gastrointestinal tract, and the potential for the cleaved promoiety to have any toxicity.

Table 1: Potential Prodrug Strategies for this compound

Prodrug StrategyPromoietiesTarget Enzymes for CleavageExpected Improvement
Phosphate EstersPhosphonooxymethyl (POM), PhosphateAlkaline PhosphatasesSignificant increase in aqueous solubility
Amino Acid ConjugatesGlycine, Alanine, Valine, etc.Peptidases, EsterasesEnhanced solubility and potential for transporter-mediated uptake
Solubilizing EstersPEG-esters, Hydroxyalkyl estersCarboxylesterasesImproved aqueous solubility
Carbonates/CarbamatesAlkyl carbonates, Aminoalkyl carbamatesEsterases, CholinesterasesModified solubility and controlled release

Chemical Protocols for Prodrug Moiety Conjugation

The synthesis of prodrugs of this compound involves the chemical attachment of a promoiety to the parent molecule. The pyridinone ring offers two primary sites for derivatization: the nitrogen atom at position 1 (N-1) and the oxygen atom of the carbonyl group at position 2 (O-2), which exists in tautomeric equilibrium with the hydroxyl group in the corresponding 2-hydroxypyridine (B17775) form. The choice of synthetic route depends on the desired linkage (e.g., ether, ester, carbamate) and the specific promoiety being conjugated.

Applications of 6 Cyclohexyl 1h Pyridin 2 One in Advanced Organic Synthesis and Material Science

Utilization as a Building Block for Complex Molecules

6-Cyclohexyl-1H-pyridin-2-one serves as a versatile building block in the synthesis of more complex molecular architectures. The pyridinone ring can undergo various transformations, and its substituents can be modified to create a diverse array of derivatives.

Multicomponent reactions (MCRs) are a prominent strategy for synthesizing complex molecules from simple starting materials in a single step. Pyridinone derivatives, including those with cyclohexyl groups, are often synthesized via MCRs and subsequently used as intermediates. For instance, the synthesis of 2-oxopyridine (B1149257) carbonitriles can be achieved through one-pot multicomponent reactions, and these intermediates can then be further reacted to produce more complex heterocyclic systems like furopyridines. researchgate.net A library of 2-oxopyridine carbonitriles was synthesized using regioselective nucleophilic substitution reactions, starting from pyridone intermediates generated in a one-pot MCR. researchgate.net

The reactivity of the pyridinone core allows for various synthetic transformations. For example, the Thorpe-Ziegler reaction is used for the ring cyclization of nicotinonitrile derivatives, which are themselves synthesized from 6-cyclohexyl-2-oxo-1,2-dihydropyridine-3-carbonitriles, to yield furopyridine derivatives. researchgate.net Furthermore, the pyridinone scaffold is considered privileged in drug discovery due to its ability to act as a bioisostere for amides and phenols, and its favorable physicochemical properties like metabolic stability and water solubility. rsc.org The synthesis of complex heterocyclic compounds often involves the initial formation of a pyridone ring, which is then elaborated upon. For example, 1-(3-Amino-6-cyclohexylfuro[2,3-b]pyridin-2-yl)ethan-1-one derivatives are synthesized in a two-step process starting from 6-cyclohexyl-2-oxo-1,2-dihydropyridine-3-carbonitriles. researchgate.net

Reaction Type Starting Material/Intermediate Product Class Significance
Multicomponent ReactionAldehydes, Active Methylene Compounds2-Oxopyridine CarbonitrilesEfficient one-pot synthesis of key intermediates. researchgate.net
Thorpe-Ziegler Cyclization6-Cyclohexyl-2-(2-oxopropoxy)nicotinonitrilesFuropyridine DerivativesConstruction of fused heterocyclic systems. researchgate.net
Nucleophilic Substitution2-Oxopyridine IntermediatesFunctionalized PyridonesIntroduction of diverse functional groups. researchgate.net

Role in Coordination Chemistry as a Ligand

The 2-pyridone moiety possesses both a nitrogen atom and an exocyclic oxygen atom, making it an effective chelating ligand for various metal ions. This coordination ability is central to its application in catalysis and the formation of novel metallo-organic structures. Pyrazole-based chelating ligands, which share structural similarities with pyridinones, are known to form a wide variety of coordination complexes. researchgate.net

The tautomeric equilibrium between the 2-hydroxypyridine (B17775) (lactim) form and the 2(1H)-pyridone (lactam) form is a key characteristic, with the lactam form typically predominating. rsc.org The nitrogen and oxygen atoms can act as donor sites, binding to a metal center to form stable chelate rings. This behavior is seen in a wide range of N-heterocyclic ligands derived from pyridine (B92270), pyrazole, and imidazole, which are extensively investigated for their coordination behavior. researchgate.net

For example, the tetradentate ligand 1-(bis-pyridin-2-ylmethyl-amino)-3-chloropropan-2-ol (HPClNOL) coordinates with copper(II) through its pyridinic nitrogen atoms, an aminic nitrogen, and an alcohol oxygen, forming a pentacoordinated complex. researchgate.net While not this compound itself, this illustrates the fundamental coordination capacity of the pyridine-type nitrogen and an adjacent donor group, a principle that applies to the 2-pyridone scaffold. The coordination chemistry of Group 13 metal triflates with various neutral donor ligands, including heteroaromatic imine ligands like bipyridine, further demonstrates the versatility of such N-donor heterocycles in forming stable metal complexes. soton.ac.uk

Precursor in the Synthesis of Specialty Chemicals and Advanced Materials

This compound and its derivatives are valuable precursors for specialty chemicals, which are compounds produced for specific applications, including pharmaceuticals and agrochemicals. valtris.com The pyridinone scaffold is a key component in the development of molecules with specific biological activities. For instance, derivatives of 6-cyclohexyl-nicotinonitrile have been synthesized and evaluated for their anticancer properties. researchgate.net

The term "specialty chemicals" also encompasses intermediates for more complex products. googleapis.comvulcanchem.com Pyridinone derivatives serve as crucial intermediates in the production of drugs, such as dual inhibitors of blood clotting factors. google.com The synthesis often involves multiple steps, starting from a substituted pyridin-2(1H)-one. google.com

In material science, pyridinone-containing compounds are explored for their potential to create materials with specific electronic or optical properties. The inherent properties of the pyridinone ring, such as its ability to participate in hydrogen bonding and its thermal stability, make it an attractive component for advanced materials.

Precursor Product Class Application Area Reference
6-Cyclohexyl-2-oxo-1,2-dihydropyridine-3-carbonitrilesFuropyridine derivativesAnticancer agents researchgate.net
Substituted 3-bromopyridin-2(1H)-onesDual Factor Xa and Thrombin InhibitorsPharmaceuticals (Anticoagulants) google.com
Pyridinone derivativesPyridine N-oxidesChemical Synthesis

Design and Synthesis of New Material Scaffolds incorporating Pyridinone Moieties

The deliberate incorporation of pyridinone moieties is a strategy for designing new material scaffolds with tailored properties. A "scaffold" refers to a core molecular framework upon which other chemical groups can be built to create a library of related compounds or materials. Pyridinone-containing heterocycles are considered "privileged scaffolds" in drug discovery because of their versatile binding properties and favorable physicochemical characteristics. rsc.org

Synthetic strategies like multicomponent reactions are employed to build diverse libraries of compounds around a central pyridinone core. rsc.org The "Build-Couple-Transform" paradigm is one such strategy used to generate lead-like libraries with scaffold diversity, where a core structure, potentially a pyridinone, is systematically modified. acs.org For example, the reaction of certain intermediates with 1-(2-oxopropyl)pyridinium (Kröhnke pyridine synthesis) can yield new pyridine-based scaffolds. acs.org

The synthesis of novel uracil (B121893) derivatives, which share the pyrimidine-dione structure related to pyridinone, has been achieved through palladium-catalyzed four-component reactions, demonstrating a method for constructing complex heterocyclic scaffolds. These methods allow for the creation of new molecular frameworks where the pyridinone unit imparts specific properties, such as directing molecular interactions or enhancing stability. The development of photocatalytic radical cascade cyclizations represents another modern approach to synthesizing pyridinone derivatives and other heterocycles, offering a green and mild route to these important scaffolds.

Influence of Cyclohexyl Group on Material Properties and Interfacial Interactions

The cyclohexyl group at the 6-position of the pyridinone ring is not merely a passive substituent; it exerts a significant influence on the molecule's physical and chemical properties, which in turn affects the characteristics of materials derived from it.

One of the primary effects of the cyclohexyl group is an increase in lipophilicity (fat-solubility). This property is crucial for applications where the molecule needs to interact with or pass through non-polar environments, such as cell membranes. For example, in medicinal chemistry, modifying a scaffold with a cyclohexyl substituent can improve membrane permeability, making the resulting compounds more suitable for targeting intracellular components. nih.gov

Furthermore, the presence of the N-cyclohexyl group can enhance the biological activity of certain pyridinone derivatives. In a study of sulfaguanidine-pyridine-2-one hybrids, the introduction of an N-cyclohexyl group increased the antimicrobial activity against both Gram-positive and Gram-negative bacteria compared to the unsubstituted analogue. nih.gov This enhancement is likely due to a combination of increased lipophilicity, facilitating transport into the bacterial cell, and improved binding interactions at the target site.

Property Influenced Effect of Cyclohexyl Group Consequence Reference
LipophilicityIncreasedEnhanced membrane permeability, altered solubility nih.gov
Steric ProfileIncreased BulkDirects conformation of complexes, influences reaction rates acs.orgrsc.org
Antimicrobial ActivityEnhancedImproved efficacy against bacterial strains nih.gov

Mechanistic Insights into Biological Interactions and Pharmaceutical Applications of 6 Cyclohexyl 1h Pyridin 2 One Derivatives

Molecular Target Interactions and Binding Mechanisms

The therapeutic potential of 6-cyclohexyl-1H-pyridin-2-one and its related derivatives stems from their precise interactions with various biological macromolecules. These interactions, governed by the compound's three-dimensional structure and electronic properties, lead to the modulation of key pathological pathways. The core pyridin-2-one scaffold, often featuring a cyclohexyl group, serves as a versatile platform for designing molecules that can bind to enzyme active sites, allosteric receptor sites, and even nucleic acids.

Derivatives of this compound have demonstrated significant inhibitory activity against several classes of enzymes critical to disease progression, particularly in viral infections and inflammatory conditions.

Reverse Transcriptase (RT) Inhibition: A prominent application of pyridin-2-one derivatives is in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for combating the human immunodeficiency virus type 1 (HIV-1). researchgate.netacs.org These compounds bind to a hydrophobic pocket in the HIV-1 RT enzyme, distinct from the active site where nucleosides bind. This allosteric binding induces a conformational change in the enzyme, distorting the catalytic site and preventing the conversion of the viral RNA genome into DNA, a crucial step for viral replication. researchgate.netnih.gov

Research has shown that specific substitutions on the pyridinone ring are critical for potency. For instance, 6-substituted-4-cycloalkyloxy-pyridin-2(1H)-ones exhibit highly potent activity against wild-type and drug-resistant HIV-1 strains. researchgate.net The stereochemistry of the substituents plays a vital role; studies on 3-iodo-4-(2'-methylcyclohexyloxy)-6-phenethylpyridin-2(1H)-ones revealed that the trans-isomers were approximately 400 times more potent than their cis-counterparts. researchgate.net Molecular docking analyses of related pyrimidinone derivatives, such as DB-02, show that the cyclohexyl moiety fits into a hydrophobic pocket, with key interactions involving amino acid residues like Lys101, Val106, and Leu234. nih.gov

Compound DerivativeTargetKey FindingsReference
3-Iodo-4-(2'-methylcyclohexyloxy)-6-phenethylpyridin-2(1H)-onesHIV-1 Reverse Transcriptasetrans-isomers are ~400-fold more potent than cis-isomers. The trans-(S,S)-enantiomer is significantly more potent against wild-type and double-mutant strains. researchgate.net
5-Ethyl-6-methyl-4-cycloalkyloxy-pyridin-2(1H)-onesHIV-1 Reverse TranscriptaseCompound with methyl substituents at positions 3 and 5 of the cyclohexyloxy moiety showed potent antiviral activity (EC50 of 0.043 µM). acs.org
6-(Cyclohexylmethyl) pyrimidinone derivative (DB-02)HIV-1 Reverse TranscriptasePotent activity against various HIV-1 strains (EC50 range from 2.40 to 41.8 nM). Molecular docking shows the cyclohexyl group in a hydrophobic pocket. nih.gov

Lipoxygenase (LOX) and Cyclooxygenase (COX) Inhibition: The anti-inflammatory properties of some pyridinone derivatives are attributed to their ability to inhibit enzymes in the arachidonic acid cascade, namely lipoxygenases (LOX) and cyclooxygenases (COX). nih.govgoogle.com.pg These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. google.com.pgmdpi.com

Ciclopirox, a synthetic pyridinone antifungal agent, demonstrates anti-inflammatory activity by inhibiting both 5-lipoxygenase and cyclooxygenase. nih.gov The mechanism often involves targeting the COX-2 isoform, which is typically induced during inflammation, over the constitutively expressed COX-1 isoform, which is involved in maintaining gastric mucosa integrity. mdpi.comccjm.org This selective inhibition is a key strategy in developing anti-inflammatory drugs with fewer gastrointestinal side effects. mdpi.comccjm.org Dual inhibition of both COX-2 and 5-LO is a particularly attractive therapeutic strategy, as it can block two major inflammatory pathways simultaneously. google.com.pg

Beyond direct enzyme inhibition, pyridin-2-one derivatives can modulate cellular signaling by interacting with receptors. A key example is their role as positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). nih.gov M1 mAChRs are G protein-coupled receptors that, upon activation, lead to the generation of secondary messengers like inositol (B14025) 1,4,5-triphosphate (IP₃) and diacylglycerol (DAG). nih.gov

PAMs bind to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous ligand (acetylcholine) binds. nih.govworktribe.com This binding can potentiate the receptor's response to the endogenous ligand. Studies on 4-arylpyridin-2-one and 6-phenylpyrimidin-4-one derivatives have shown that the pyridine (B92270) nitrogen is crucial for this interaction within the M1 mAChR allosteric site. nih.gov These modulators can influence various downstream signaling pathways, including ERK1/2 phosphorylation and IP1 accumulation, demonstrating their potential to fine-tune cellular responses rather than simply turning them on or off. worktribe.com Additionally, certain pyridin-2(1H)-one derivatives have been identified as inhibitors of Janus kinases (JAK), which would modulate signaling pathways for a variety of cytokine receptors involved in immunity and inflammation. google.com

The interaction with nucleic acids represents another mechanism of action for certain pyridin-2-one derivatives. This can occur through several modes, including groove binding or intercalation, where a planar part of the molecule inserts between the base pairs of the DNA double helix. atdbio.comacs.org Such interactions can inhibit processes like DNA replication and transcription. acs.org

A series of novel hybrids combining sulfaguanidine (B1682504) with pyridine-2-one derivatives were synthesized and found to act as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR). nih.gov DNA gyrase is a critical bacterial enzyme that introduces negative supercoils into DNA, relieving torsional strain during replication. nih.gov By inhibiting this enzyme, these compounds effectively disrupt bacterial DNA management. Molecular docking studies suggest that these interactions are driven by hydrogen bonds and van der Waals forces within the enzyme's active site, which in turn prevents its normal function on DNA. researchgate.net While not direct intercalation in the classical sense, inhibiting an enzyme that directly manipulates DNA topology is a powerful mechanism of interfering with nucleic acid function. nih.gov

Receptor Modulation Pathways

Modulation of Cellular Processes at a Molecular Level

The interactions at the molecular target level translate into broader effects on fundamental cellular processes. By inhibiting key enzymes and modulating receptors, this compound derivatives can disrupt pathways essential for pathogen replication and cellular proliferation.

The ability of certain pyridin-2-one derivatives to inhibit DNA gyrase directly impacts DNA replication. nih.gov As described, DNA gyrase is essential for managing the topological stress of unwinding the DNA helix, and its inhibition leads to a halt in the replication process. nih.gov This mechanism is a cornerstone of several antibacterial agents.

Furthermore, some pyridinone compounds, like Ciclopirox, are thought to disrupt DNA repair mechanisms. nih.gov By interfering with the cell's ability to repair DNA damage, these compounds can induce apoptosis or programmed cell death, a mechanism that is particularly relevant in anticancer applications. nih.gov

The replication of RNA viruses is a key target for pyridin-2-one derivatives. The most prominent example is the inhibition of HIV-1 reverse transcriptase. researchgate.netacs.org This enzyme is an RNA-dependent DNA polymerase that transcribes the virus's single-stranded RNA genome into double-stranded DNA. abcam.com This DNA is then integrated into the host cell's genome, allowing for the production of new viral particles. atdbio.com By inhibiting RT, NNRIs based on the pyridin-2-one scaffold effectively block the viral life cycle at the RNA replication (reverse transcription) stage, preventing the synthesis of viral proteins and new genomes. researchgate.netnih.gov The central enzyme in this process is the polymerase, which catalyzes the synthesis of the new nucleic acid strand from a template. abcam.com The potent inhibition of this polymerase by pyridinone derivatives demonstrates a direct interference with RNA replication. researchgate.netnih.gov

Impact on Intranuclear Transport Mechanisms

The transport of molecules into and out of the cell nucleus is a critical process, and its disruption is implicated in various diseases. While pyridinone derivatives are known to interact with a wide array of biological targets, including kinases and viral enzymes, direct evidence linking this compound specifically to the modulation of intranuclear transport mechanisms is not extensively documented in publicly available research. nih.govfrontiersin.org

However, the broader class of pyridinone-containing compounds has been investigated for activities that are intrinsically linked to nuclear function. For instance, certain inhibitors of Mitogen-Activated Protein Kinase (MAPK)-Interacting Kinases (MNKs) feature an indazole-pyridinone scaffold. researchgate.net MNK1 contains a nuclear export motif, and its transport into the nucleus is a regulated process involving importin alpha, a key component of the nuclear import machinery. researchgate.net Inhibition of kinases like MNK, which shuttle between the cytoplasm and nucleus, indirectly implicates their inhibitors in processes affecting nuclear signaling. researchgate.netgoogle.com Furthermore, patent literature has described certain pyridinone derivatives as compounds useful for modulating the nuclear export of specific proteins, though these are structurally distinct from this compound. google.com.na

While these findings are suggestive, further research is required to establish a direct mechanistic link between this compound derivatives and the core machinery of intranuclear transport, such as the karyopherin pathway. nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the pyridinone scaffold, these studies have been crucial in optimizing potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net The pyridinone core is valued in medicinal chemistry as it can serve as a hydrogen bond donor and acceptor and can be readily modified at multiple positions to fine-tune its interaction with biological targets. frontiersin.orgresearchgate.net

Impact of Substituent Variations on Molecular Interaction Profiles

The biological activity of pyridinone derivatives can be significantly altered by modifying the substituents on both the pyridinone ring and its appended groups.

Substitution on the Pyridinone Ring:

N-1 Position: The substituent at the N-1 position is critical. In a study of pyridine-3-carboxamide (B1143946) derivatives, the presence of an N-cyclohexyl group was found to increase antimicrobial activity compared to an unsubstituted N-H analogue. mdpi.com This highlights the importance of the cyclohexyl group in the parent compound for specific biological interactions.

C3, C4, and C6 Positions: Modifications at the C3, C4, and C6 positions of the pyridinone ring are crucial for antiviral activity. frontiersin.org In one study, introducing different substituents at C3 and C4 was guided by molecular docking to enhance interactions with key amino acid residues of the target enzyme. frontiersin.org In another series of inhibitors, altering a propyl group at the C4-position to a hydroxyl group resulted in a total loss of potency, indicating that favorable hydrophobic interactions in this pocket are essential. nih.gov Furthermore, studies on 4,6-disubstituted pyridine-2-one derivatives showed that a 4,6-dimethyl derivative had higher activity than a diamino derivative, emphasizing the influence of substituents at these positions. mdpi.com

Substitution on the Cyclohexyl Group:

The nature and attachment of the cycloalkyl group significantly affect potency. For a series of EZH1/EZH2 inhibitors, changing a cyclohexyl group to a cyclohexylmethyl group led to a notable decrease in potency. nih.gov This suggests that a direct, close-range interaction of the cyclohexyl ring is optimal for binding in that specific target.

Electronic Effects:

The electronic properties of substituents play a key role. Electron-donating groups (e.g., -CH3, -OCH3) and electron-withdrawing groups (e.g., -NO2, -Br) on the pyridone ring can modulate the electron density and basicity of the molecule. acs.orgacs.org This, in turn, affects the strength of interactions, such as hydrogen bonds or halogen bonds, with the target protein. acs.org For instance, in one catalytic system, electron-donating substituents on the pyridone ring led to a higher reaction rate, whereas electron-withdrawing groups reduced activity. acs.org

The following table summarizes key SAR findings for pyridinone derivatives:

Stereochemical Influences on Target Binding

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of a molecule's biological activity. For pyridinone derivatives, specific stereoisomers often exhibit significantly different potencies and pharmacodynamic properties.

The orientation of the cyclohexyl ring relative to the pyridinone core can be a decisive factor in target engagement. In a series of indole (B1671886) derivatives connected to a cycloalkyl spacer, the trans isomers consistently showed greater binding affinity for the dopamine (B1211576) D2 receptor than the corresponding cis isomers. This suggests that the specific spatial arrangement of the trans configuration allows for a more optimal fit within the receptor's binding pocket.

Furthermore, the chirality within a molecule can lead to vastly different biological outcomes. While not specific to this compound, studies on related complex heterocyclic systems have shown that a single enantiomer can be responsible for the desired pharmacological effect, while its mirror image (distomer) may be inactive or even contribute to off-target effects. For example, in a series of kinase inhibitors, the (S)-amide enantiomer was found to be five times more potent than the (R)-amide. This stereochemical preference underscores the importance of three-dimensional structure in exploiting the geometry of a kinase active site.

Advanced Ligand Design Principles from Pyridinone Scaffolds

The pyridinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can provide useful ligands for more than one type of biological target. nih.govresearchgate.net Several key principles for advanced ligand design have emerged from studying this scaffold:

Bioisosteric Replacement: Pyridones are often used as bioisosteres for other chemical groups like phenyl rings, amides, or other heterocycles. frontiersin.orgsci-hub.se This strategy is employed to improve a compound's properties, such as increasing water solubility, improving metabolic stability, or reducing off-target effects, while maintaining or enhancing binding affinity. sci-hub.se For example, replacing a phenyl ring with a pyridinone was used to improve solubility and add a hydrogen bond acceptor to a series of IDH1 inhibitors. frontiersin.org

Scaffold for Kinase Hinge-Binding: The pyridinone motif is an effective hinge-binder in protein kinases. nih.govfrontiersin.org The N-H and carbonyl groups can form crucial hydrogen bonds with the backbone of the kinase hinge region, a common anchoring point for many kinase inhibitors. frontiersin.org This makes the scaffold a valuable starting point for designing new, potent, and selective kinase inhibitors.

Modulation of Physicochemical Properties: The pyridinone core allows for the manipulation of key drug-like properties. nih.gov By introducing various substituents at its five derivable positions, chemists can fine-tune polarity, lipophilicity, and hydrogen bonding capabilities to optimize a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govfrontiersin.org

Development of Bifunctional/Tautomeric Ligands: Advanced design principles involve creating ligands with dual functions. For instance, a bidentate pyridine-pyridone ligand was designed to facilitate a challenging C-H hydroxylation reaction. nih.gov This ligand can switch between a pyridine-pyridine coordination mode and a pyridine-pyridone mode, allowing it to perform two different roles in the catalytic cycle. nih.gov The non-planar, puckered conformation of the resulting metallacycle was shown to be more effective than a planar five-membered ring, demonstrating that controlling the three-dimensional shape of the ligand-metal complex is key to improved function. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for 6-cyclohexyl-1H-pyridin-2-one, considering functional group compatibility and yield?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including hydrogenation, substitution, or multi-component reactions. For example, hydrogenation using Pd/C and H₂ in ethanol can reduce nitro or chloro groups in precursors (e.g., 6-chloro derivatives) . One-pot synthesis strategies, such as those used for dihydropyrimidinones, may also be adapted by combining amines, aldehydes, and diketones under acidic or basic conditions . Yield optimization requires careful control of stoichiometry, solvent polarity (e.g., ethanol or DMF), and reaction temperature. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products.

Q. How can researchers confirm the tautomeric equilibrium of this compound in solution?

  • Methodological Answer : Variable-temperature NMR spectroscopy is essential for observing tautomeric shifts (e.g., keto-enol equilibria). For solid-state confirmation, single-crystal X-ray diffraction (SC-XRD) provides definitive structural evidence, as demonstrated in studies of pyridinone derivatives with cyclohexyl substituents . Computational methods (DFT calculations) can supplement experimental data to predict tautomeric stability .

Q. What standardized protocols are recommended for evaluating the antimicrobial activity of this compound analogs?

  • Methodological Answer : Use agar dilution or broth microdilution assays to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., ciprofloxacin) and test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Cold NH₄OH or HCl/DMF mixtures may be used to solubilize hydrophobic derivatives . Data interpretation should account for solvent effects on bacterial growth inhibition.

Advanced Research Questions

Q. How should researchers address discrepancies between experimental and computational data in the structural elucidation of this compound derivatives?

  • Methodological Answer : Cross-validate results using multiple techniques:

  • SC-XRD for unambiguous bond-length and angle measurements .
  • DFT-optimized geometries to compare with crystallographic data .
  • Dynamic NMR to assess conformational flexibility in solution.
    Discrepancies often arise from solvent effects, crystal packing forces, or tautomerism. Statistical tools (e.g., R-factor analysis) can quantify data reliability .

Q. What strategies reconcile contradictory biological activity data for this compound analogs across studies?

  • Methodological Answer : Apply systematic meta-analysis frameworks:

  • Replicate studies under identical conditions (e.g., pH, solvent, cell lines).
  • Control for substituent effects : Cyclohexyl groups may enhance lipophilicity but reduce solubility, skewing activity .
  • Use mixed-methods approaches : Combine quantitative assays with qualitative mechanistic studies (e.g., target-binding assays).
    Refer to contradiction-resolution frameworks in social science research, such as iterative data triangulation .

Q. What advanced spectroscopic techniques are critical for characterizing reactive intermediates in this compound synthesis?

  • Methodological Answer :

  • In situ FT-IR monitors real-time reaction progress (e.g., carbonyl group formation).
  • High-resolution mass spectrometry (HR-MS) identifies transient intermediates.
  • EPR spectroscopy detects radical species in oxidation steps .
    Couple these with computational simulations (e.g., transition-state modeling) to predict reaction pathways .

Q. How can in silico methods improve the design of this compound derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :

  • Molecular docking : Screen analogs against target proteins (e.g., bacterial enzymes) to prioritize synthesis .
  • ADMET prediction : Use tools like SwissADME to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration.
  • QSAR modeling : Correlate substituent effects (e.g., cyclohexyl vs. methyl groups) with bioactivity .

Safety and Experimental Design

Q. What safety protocols are essential when handling this compound in high-temperature reactions?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid aerosolized particles .
  • Personal protective equipment (PPE) : Wear nitrile gloves and goggles compliant with EN 166 standards .
  • Thermal stability testing : Perform differential scanning calorimetry (DSC) to identify decomposition risks.

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Statistical Design of Experiments (DoE) : Optimize parameters (e.g., catalyst loading, solvent ratio) via response surface methodology.
  • In-line analytics : Implement PAT (Process Analytical Technology) tools for real-time quality control .
  • Strict documentation : Track reagent lot numbers and storage conditions to identify variability sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.